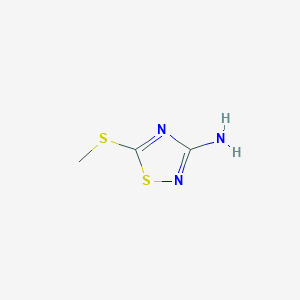

5-(Methylthio)-1,2,4-thiadiazol-3-amine

Description

Contextualization within 1,2,4-Thiadiazole (B1232254) Chemistry

The 1,2,4-thiadiazole ring system, a core component of 5-(Methylthio)-1,2,4-thiadiazol-3-amine, is a key player in the landscape of heterocyclic chemistry. Its derivatives have been the focus of extensive research due to their wide-ranging applications.

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring. There are four possible isomers based on the relative positions of these heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). Each of these isomers possesses distinct chemical and physical properties, which in turn dictates their biological activities and applications. silae.it

These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. Thiadiazole derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The presence of the thiadiazole core in a molecule can influence its ability to interact with biological targets, making it a valuable scaffold in drug discovery and development.

The 1,2,4-thiadiazole scaffold, in particular, has garnered considerable attention in medicinal chemistry. Its derivatives are known to possess a broad spectrum of biological activities. This is partly attributed to the structural arrangement of the nitrogen and sulfur atoms, which allows for various points of substitution and interaction with biological macromolecules. The 1,2,4-thiadiazole ring is considered a bioisostere for other heterocyclic systems, meaning it can be used to replace other rings in a molecule without significantly altering its biological activity, a useful strategy in drug design.

The exploration of 1,2,4-thiadiazole derivatives dates back to the mid-20th century, with early studies focusing on their synthesis and basic chemical properties. Over the decades, research has expanded significantly, driven by the discovery of their potential therapeutic applications. The development of new synthetic methodologies has allowed for the creation of a vast library of 1,2,4-thiadiazole derivatives, each with unique substitution patterns and potential biological activities. This historical progression highlights the enduring interest in this class of compounds and their continued importance in the field of medicinal chemistry. mdpi.comresearchgate.net

Nomenclature and Structural Variants of this compound

Accurate identification and representation of a chemical compound are fundamental to scientific communication. This section details the systematic naming and structural representations of this compound.

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . It is also known by several common synonyms, which are often used in scientific literature and chemical databases. These include:

3-Amino-5-(methylthio)-1,2,4-thiadiazole

5-(Methylsulfanyl)-1,2,4-thiadiazol-3-ylamine

The precise structure of a molecule can be represented in various formats, each providing a unique way to visualize and compute its properties. The standard representations for this compound are provided in the table below.

| Representation | Identifier |

| SMILES | CSc1nsc(N)n1 |

| InChI | InChI=1S/C3H5N3S2/c1-8-3-5-2(4)7-6-3/h1H3,(H2,4,5,6) |

| InChIKey | HQKQSHMJHHADQB-UHFFFAOYSA-N |

These representations are crucial for computational chemistry studies, database searching, and unambiguous identification of the compound.

Molecular Formula and Molecular Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight. These parameters are crucial for its characterization and stoichiometric calculations in chemical reactions. The compound's molecular formula is C₃H₅N₃S₂, and it has a molecular weight of approximately 147.22 g/mol . chemeo.comchemspider.com

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅N₃S₂ |

| Molecular Weight | 147.22 g/mol chemeo.comsigmaaldrich.com |

| CAS Number | 6913-13-9 chemeo.com |

Consideration of Isomeric Forms and Related Thiadiazole Compounds in Research

The thiadiazole ring system can exist in several isomeric forms, which are compounds that share the same molecular formula but differ in the arrangement of atoms. rsc.orgisres.org The primary isomers include 1,2,4-thiadiazole, 1,3,4-thiadiazole, 1,2,3-thiadiazole, and 1,2,5-thiadiazole. rsc.orgisres.orgmdpi.com Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied in scientific literature. isres.org

It is critical to distinguish between these isomers in research, as their structural differences lead to distinct chemical and biological properties. For instance, 2-Amino-5-(methylthio)-1,3,4-thiadiazole shares the exact same molecular formula (C₃H₅N₃S₂) and molecular weight (147.22 g/mol ) as this compound, but the different placement of nitrogen and sulfur atoms in the heterocyclic ring defines it as a distinct compound with its own unique characteristics. sigmaaldrich.comnist.govnist.gov

| Isomer | Key Research Areas |

|---|---|

| 1,2,4-Thiadiazole | Versatile scaffold in medicinal and materials chemistry. rsc.org |

| 1,3,4-Thiadiazole | Extensively studied for broad pharmacological activities. mdpi.comrsc.org |

| 1,2,3-Thiadiazole | Used in agrochemicals and organic synthesis. isres.orgmdpi.com |

| 1,2,5-Thiadiazole | Studied for various pharmacological properties. rsc.orgnih.gov |

Research Significance and Potential Academic Impact

The 1,2,4-thiadiazole core, as found in this compound, is a cornerstone in various research domains due to its versatile chemical nature and the wide-ranging activities of its derivatives.

Role as a Heterocyclic Building Block in Synthetic Chemistry

Heterocyclic compounds are fundamental to organic chemistry, and the 1,2,4-thiadiazole ring is a prominent example. rsc.org It serves as a versatile scaffold or building block for synthesizing a diverse array of chemical entities. rsc.org Its structural and electronic properties make it an attractive starting point for creating novel compounds with specific, tailored functions for applications in medicine, agriculture, and materials science. rsc.orgisres.org

Reported Broad Spectrum of Biological Activities in Related Derivatives

Derivatives of the 1,2,4-thiadiazole ring system have demonstrated a wide variety of biological activities, positioning this scaffold as a promising candidate in drug design and development. rsc.org The unique arrangement of atoms in the ring contributes to its pharmacological versatility. rsc.org Research has documented that compounds incorporating the 1,2,4-thiadiazole structure exhibit potential as therapeutic agents. rsc.orgnih.gov

A comprehensive overview of the documented pharmacological effects highlights the significant potential of 1,2,4-thiadiazole derivatives across multiple health challenges. rsc.org These activities include:

Anticancer: Derivatives have shown efficacy against various human cancer cell lines, including breast, colon, lung, and ovarian cancers. rsc.orgnih.gov

Antimicrobial: The scaffold is associated with both antibacterial and antifungal properties. rsc.orgjapsonline.comwisdomlib.org

Anti-inflammatory: Numerous studies have reported the anti-inflammatory potential of thiadiazole compounds. rsc.orgnih.govjapsonline.com

Anticonvulsant: Certain derivatives have been identified as having anticonvulsant effects. nih.govmdpi.com

Antitubercular: The thiadiazole nucleus is present in compounds synthesized and tested for anti-tuberculosis activity. nih.govnih.gov

Antiviral: Research has also explored the antiviral capabilities of this class of compounds. nih.govjapsonline.com

Other Activities: The pharmacological profile extends to analgesic, antiulcerative, antihypertensive, and antioxidant properties. rsc.orgnih.govjapsonline.com

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives tested against human cancer cell lines such as MCF-7 (breast), A549 (lung), Colo-205 (colon), and DU-145 (prostate). | rsc.orgnih.gov |

| Antimicrobial | Includes activity against various bacterial and fungal strains. | rsc.orgrsc.orgjapsonline.comwisdomlib.org |

| Anti-inflammatory | Reported as a significant pharmacological property of the thiadiazole scaffold. | rsc.orgnih.govjapsonline.com |

| Anticonvulsant | A noted biological activity in several synthesized derivatives. | nih.govmdpi.com |

| Antitubercular | Compounds have been screened for activity against Mycobacterium tuberculosis. | nih.govnih.gov |

Emerging Applications in Materials Science and Related Fields

Beyond its biological significance, the thiadiazole scaffold has garnered attention in materials science. rsc.orgisres.org The inherent chemical and thermal stability of these heterocyclic compounds makes them suitable for various advanced applications. nih.gov Derivatives of thiadiazoles have been investigated for their useful properties in the development of organic light-emitting diodes (OLEDs), solar cells, and liquid crystals. nih.gov Furthermore, their ability to form complexes with metals has led to their use as corrosion inhibitors. isres.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYZCFCNOSTQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373402 | |

| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-10-9 | |

| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methylthio 1,2,4 Thiadiazol 3 Amine and Its Derivatives

Advanced Synthetic Routes to the 1,2,4-Thiadiazole (B1232254) Core

The construction of the 1,2,4-thiadiazole scaffold is primarily achieved through the formation of key nitrogen-sulfur (N-S) and carbon-nitrogen (C-N) bonds. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Cyclization reactions represent the most fundamental and widely employed strategy for synthesizing the 1,2,4-thiadiazole ring. These methods typically involve the formation of one or two bonds in the final ring-closing step, often promoted by an oxidant or catalyst.

A notable and efficient route to 5-amino-1,2,4-thiadiazole derivatives involves the reaction of N-chloroamidines with isothiocyanates. This method is distinguished by its high product yields, often up to 93%, and operational simplicity. A significant advantage of this approach is the ability to obtain the final product without the need for column chromatography, which facilitates scalability. The reaction proceeds without the need for external oxidants or transition metals, making it an attractive synthetic option.

Oxidative cyclization is a prevalent method for constructing the 1,2,4-thiadiazole core, typically involving the intramolecular formation of an S-N bond from a suitable acyclic precursor. A variety of oxidants have been successfully employed to facilitate this transformation, starting from precursors like thioamides and imidoyl thioureas.

Common oxidative systems include:

Iodine (I₂): Molecular iodine is a versatile and frequently used oxidant for these cyclizations. It mediates the oxidative dimerization of thioamides and the cyclization of intermediates formed from thioamides and nitriles. rsc.orgrsc.org

Phenyliodine(III) bis(trifluoroacetate) (PIFA): This hypervalent iodine reagent is effective for the oxidative intramolecular S-N bond formation in imidoyl thioureas, offering a metal-free approach with short reaction times and excellent yields.

Ceric Ammonium Nitrate (CAN): CAN has been used for the oxidative dimerization of primary thioamides at room temperature, leading to symmetrically 3,5-disubstituted 1,2,4-thiadiazoles in high yields.

Electrochemical Oxidation: An electrochemical approach offers a green and efficient method for the intramolecular dehydrogenation of imidoyl thioureas, yielding 3-substituted-5-amino-1,2,4-thiadiazoles under catalyst- and external oxidant-free conditions. organic-chemistry.org

Enzymatic Halogenation: Vanadium-dependent haloperoxidases (VHPOs) can be used for S-bromination of thioamides, initiating a cyclization cascade to form the 1,2,4-thiadiazole ring, highlighting a biocatalytic route.

The table below summarizes various oxidative cyclization methods for the synthesis of the 1,2,4-thiadiazole core.

| Starting Material(s) | Oxidant/Catalyst | Key Features | Yield Range |

| Thioamides | Molecular Iodine (I₂) / O₂ | Environmentally friendly, water as solvent | Moderate to Good |

| Imidoyl Thioureas | PIFA | Metal-free, short reaction time | 70-87% |

| Primary Thioamides | Ceric Ammonium Nitrate (CAN) | Room temperature, high yields | High |

| Imidoyl Thioureas | Electrochemical | Catalyst- and oxidant-free | Good to Excellent |

| Thioamides | Vanadium-dependent haloperoxidase (VHPO) / H₂O₂ | Biocatalytic, sustainable | Moderate to High |

| Amidines & Dithioesters | Sodium Hydride (NaH) / DMF | Base-mediated, dehydrogenative N-S coupling | Good to Excellent acs.org |

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot strategies have been developed for the construction of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles.

One such method involves the iodine-mediated reaction of nitriles and thioamides. rsc.orgrsc.org This process includes the sequential intermolecular addition of a thioamide to a nitrile, followed by the intramolecular oxidative coupling of the resulting N-H and S-H bonds. rsc.orgrsc.org This approach uses readily available starting materials and molecular iodine as the oxidant, providing access to a variety of 1,2,4-thiadiazoles in moderate to good yields. rsc.orgrsc.org Another innovative one-pot method utilizes a copper(II) catalyst and air to achieve a benzylic oxidation–oxidative heterocyclization sequence from an N¹-acetyl-N³-thioacylguanidine, providing a direct route to 3-amino-5-acyl-1,2,4-thiadiazoles. rsc.org This strategy was instrumental in the first total synthesis of the natural products polycarpathiamines A and B. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful tool for building molecular complexity. isres.org While extensively used for other heterocycles, their application in the synthesis of the 1,2,4-thiadiazole core is also an area of investigation. These reactions are prized for their atom economy and ability to rapidly generate diverse libraries of compounds. For instance, a metal-free radical cascade cyclization of β-ketothioamides and alkyl/aryl cyanides has been developed for the one-pot synthesis of complex 1,2,4-thiadiazoles under mild, room temperature conditions. thieme-connect.com

[3+2]-Cycloaddition reactions provide a powerful and convergent approach to the 1,2,4-thiadiazole ring system. isres.org This method involves the reaction of a three-atom component with a two-atom component. A classic example is the 1,3-dipolar cycloaddition of nitrile sulfides with nitriles. isres.org

Nitrile sulfides are transient intermediates that can be generated in situ by the thermal decarboxylation of 5-substituted 1,3,4-oxathiazol-2-ones. acs.orgarkat-usa.org When generated in the presence of an electron-deficient nitrile, the nitrile sulfide (B99878) undergoes a cycloaddition to form the 1,2,4-thiadiazole ring. acs.org This method has been successfully applied to the synthesis of 5-acyl-1,2,4-thiadiazoles by reacting nitrile sulfides with acyl cyanides, where the reaction proceeds with high periselectivity at the cyano group. arkat-usa.org This approach is particularly useful for creating unsymmetrically substituted 1,2,4-thiadiazoles. isres.org

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-thiadiazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Several environmentally benign methods have been developed for the synthesis of the 5-amino-1,2,4-thiadiazole core structure. One notable metal-free approach involves the reaction of isothiocyanates with amidines, utilizing oxygen as the oxidant for the crucial S-N bond formation. This method is highlighted by its high regioselectivity, mild reaction conditions, and broad substrate tolerance.

Another green strategy employs molecular iodine as a catalyst for the oxidative coupling of substituted amidines and isothiocyanates. nih.gov This reaction proceeds efficiently to form 5-amino-1,2,4-thiadiazole derivatives in moderate to excellent yields. nih.gov The use of iodine as an inexpensive and less toxic catalyst, along with air as the oxidant, aligns well with green chemistry principles. nih.gov Similarly, hydrogen peroxide (H₂O₂) has been utilized as a green oxidant in the synthesis of 1,2,4-thiadiazoles from thiourea (B124793) precursors in ethanol, a biodegradable solvent. This method is advantageous due to its operational simplicity and the generation of clean by-products. nih.gov

These sustainable methods, while often demonstrated for a range of substituted 5-amino-1,2,4-thiadiazoles, provide a foundational framework for the eco-friendly synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its analogues.

Table 1: Overview of Green Synthetic Methods for 5-Amino-1,2,4-Thiadiazole Scaffolds

| Method | Key Reagents/Catalysts | Oxidant | Solvent | Key Advantages |

| Metal-Free S-N Bond Formation | Isothiocyanates, Amidines | O₂ | - | High regioselectivity, mild conditions |

| Iodine-Mediated Oxidative Coupling | Substituted Amidines, Isothiocyanates, I₂ | Air | Acetonitrile | Metal-free, scalable, moderate to excellent yields nih.gov |

| H₂O₂-Catalyzed Synthesis | Substituted Thiourea, H₂O₂ | H₂O₂ | Ethanol | Metal-free, clean by-products, simple operation nih.gov |

Derivatization Strategies at the Amino Group

The amino group at the 3-position of the 5-(Methylthio)-1,2,4-thiadiazole ring is a key site for structural modification, allowing for the synthesis of a wide array of derivatives through various chemical reactions.

Nucleophilic Substitution Reactions

The 1,2,4-thiadiazole ring's carbon atoms are rendered electron-deficient by the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack. While the primary amino group itself is a nucleophile, the reactivity of the ring system is an important consideration. Halogenated 1,2,4-thiadiazoles, for instance, are valuable intermediates where the halogen can be readily displaced by nucleophiles to introduce diverse functionalities. This general reactivity principle can be extended to derivatives of this compound, where the amino group can act as the nucleophile in reactions with electrophilic substrates.

Formation of Schiff Bases and Related Ligands

A common and straightforward derivatization of the primary amino group involves condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out in a suitable solvent, often with acid catalysis. For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives readily react with various aldehydes to yield the corresponding Schiff bases. This strategy has been applied to synthesize a variety of thiadiazole-containing Schiff bases, which are of interest for their coordination chemistry and potential biological activities. The reaction of this compound with different aromatic or heterocyclic aldehydes would similarly yield a library of novel Schiff base ligands.

Table 2: Examples of Schiff Base Formation from Amino-Thiadiazoles

| Amino-Thiadiazole Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base Product |

| 5-amino-1,3,4-thiadiazole-2-thiol (B144363) | 2-carboxybenzaldehyde | Schiff base with a carboxylic acid moiety |

| 2-amino-5-mercapto-1,3,4-thiadiazole | 4-N,N-dimethyl benzaldehyde (B42025) | N-(4-(dimethylamino)benzylidene)-5-mercapto-1,3,4-thiadiazol-2-amine jmchemsci.com |

Amidation and Acylation Reactions

The nucleophilic amino group of this compound is readily acylated by reacting with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This leads to the formation of amide derivatives. Research has shown the successful synthesis of pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) by reacting it with various pyrazole-3-carbonyl chlorides. nih.gov This demonstrates that the amino group on the thiadiazole ring can be effectively functionalized through amidation, providing a route to a diverse range of compounds with potentially enhanced biological properties.

Modifications of the Methylthio Group

The methylthio (-SCH₃) group at the 5-position offers another avenue for chemical modification, primarily through reactions involving the sulfur atom.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) derivatives. These transformations can significantly alter the electronic and steric properties of the molecule, which can in turn influence its chemical reactivity and biological activity.

The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the extent of oxidation. For selective oxidation to the sulfoxide, milder oxidants or carefully controlled conditions are necessary to prevent over-oxidation to the sulfone. Hydrogen peroxide is a common "green" oxidant for this purpose. nih.gov

More specifically, the oxidation of a related compound, 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole, has been successfully achieved using meta-chloroperbenzoic acid (m-CPBA). rsc.org This reaction proceeds sequentially, first yielding the diastereoisomeric sulfoxides and, upon further oxidation, the corresponding sulfone. rsc.org This precedent strongly suggests that this compound can be similarly oxidized to its sulfoxide and sulfone derivatives, providing access to new classes of compounds for further investigation.

Table 3: Oxidation States of the Sulfur in the 5-Substituent

| Substituent | Chemical Formula | Oxidation State of Sulfur |

| Methylthio | -SCH₃ | -2 |

| Methylsulfinyl (Sulfoxide) | -SOCH₃ | 0 |

| Methylsulfonyl (Sulfone) | -SO₂CH₃ | +2 |

Thioether Alkylation and Arylation

The thioether group at the 5-position of the 1,2,4-thiadiazole ring is a versatile handle for introducing molecular diversity through alkylation and arylation reactions. These transformations allow for the synthesis of a wide array of derivatives with potentially novel properties.

Alkylation: S-alkylation of sulfur-containing heterocyclic compounds, such as those with a mercapto or alkylthio group, is a common synthetic strategy. For instance, the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with various α,ω-dihalogenoalkanes can yield 2-(ω-haloalkylthio)thiadiazoles. nih.gov This type of reaction typically proceeds via nucleophilic substitution, where the sulfur atom attacks the electrophilic carbon of an alkyl halide. The choice of base and reaction conditions can be optimized to favor the desired mono-alkylated product over symmetrically disubstituted byproducts. nih.gov While not specific to this compound, this methodology demonstrates a general principle applicable to the alkylation of the thioether moiety.

Arylation: Introducing aryl groups onto the sulfur atom often requires more specialized conditions, frequently involving metal catalysis. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-S bonds. nih.gov For example, direct C-H arylation of benzo[1,2-d:4,5-d′]bis( isres.orgrsc.orgrsc.orgthiadiazole) with bromoarenes can be achieved using a palladium(II) acetate (B1210297) catalyst. nih.gov Other methods for the arylation of sulfur-containing heterocycles, like 1,3,4-oxadiazoles, utilize Suzuki cross-coupling or reactions with organoboron compounds in the presence of palladium or nickel catalysts, demonstrating the breadth of available arylation techniques. mdpi.com These established methods for C-S bond formation provide a roadmap for the potential arylation of the 5-(methylthio) group.

Ring-Opening and Rearrangement Reactions

The stability and potential for rearrangement of the 1,2,4-thiadiazole ring are critical aspects of its chemistry, influencing its behavior in different chemical environments and its utility as a synthetic intermediate.

Studies on the Stability of the Thiadiazole Ring System

The 1,2,4-thiadiazole ring is generally considered a stable aromatic system. isres.org This stability is attributed to its aromatic character, which makes it relatively resistant to acids, alkalis, and oxidizing or reducing agents, particularly when substituted at the 3- and 5-positions. isres.org In contrast, some other isomers, like 1,2,3-oxadiazole, are known to be unstable. nih.gov

The reactivity of the 1,2,4-thiadiazole nucleus is characterized by a low propensity for electrophilic substitution reactions. isres.org Conversely, the ring is susceptible to nucleophilic attack, with the 5-position being the most reactive site for such substitutions. isres.org The presence of substituents significantly impacts the ring's stability; for example, 3,5-disubstituted 1,2,4-oxadiazoles can tolerate strong acids and bases. nih.gov Studies on related 1,3,4-thiadiazole (B1197879) systems have also shown good thermal stability. orientjchem.org However, strong bases can induce ring-opening reactions in the 1,3,4-thiadiazole nucleus. nih.gov Similarly, derivatives of 1,2,3-thiadiazole (B1210528) have been shown to undergo ring cleavage under the action of bases like potassium tert-butylate or sodium ethoxide, leading to the formation of acetylene (B1199291) thiolates. researchgate.net

Conversion to Other Sulfur-Containing Heterocycles via Reduction

Catalytic Approaches in Synthesis and Transformation

Catalysis plays a crucial role in the efficient and selective synthesis and modification of 1,2,4-thiadiazoles. Both transition-metal-free and base-catalyzed approaches are prominent in the literature.

Transition-Metal-Free Synthesis

Growing interest in green chemistry has spurred the development of transition-metal-free synthetic methods for 1,2,4-thiadiazoles. These approaches avoid the cost and potential toxicity associated with metal catalysts. rsc.org A notable method involves the reaction of isothiocyanates with amidines, utilizing O₂ as the oxidant, in a protocol that is free of metals, catalysts, and iodine. rsc.orgrsc.org This yields various 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields under mild conditions. rsc.orgrsc.org

Another transition-metal-free strategy is the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by an in situ intramolecular dehydrogenative N–S bond formation. organic-chemistry.org Additionally, a route using N-chloroamidines and isothiocyanates has been proposed, which also avoids external oxidizing agents or metal catalysts and offers high yields and a simple, chromatography-free workup. nih.gov One-pot syntheses using Lawesson's reagent for thionation of primary amides followed by oxidative dimerization mediated by tert-butyl hydrogen peroxide (TBHP) also represent an efficient, metal-free approach. nih.gov

Table 1: Examples of Transition-Metal-Free Synthesis Methods for 1,2,4-Thiadiazoles

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Isothiocyanates and Amidines | O₂ (from air) | 5-Amino-1,2,4-thiadiazoles | rsc.org |

| Amidines and Dithioesters/Isothiocyanates | Base-mediated tandem reaction | 3,5-Disubstituted-1,2,4-thiadiazoles | organic-chemistry.org |

| N-Chloroamidines and Isothiocyanates | No external oxidant needed | 5-Amino-1,2,4-thiadiazoles | nih.gov |

| Primary Amides | Lawesson's reagent, TBHP, solvent-free | 3,5-Disubstituted-1,2,4-thiadiazoles | nih.gov |

Advanced Spectroscopic and Computational Characterization of 5 Methylthio 1,2,4 Thiadiazol 3 Amine

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of heterocyclic compounds. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular framework, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei, the precise connectivity and environment of atoms can be established.

¹H NMR Spectral Interpretation and Chemical Shifts

The proton NMR (¹H NMR) spectrum of 5-(Methylthio)-1,2,4-thiadiazol-3-amine is expected to be relatively simple, exhibiting two primary signals corresponding to the two distinct types of protons in its structure.

Methylthio Protons (-SCH₃): A singlet peak would be anticipated for the three equivalent protons of the methyl group attached to the sulfur atom. The chemical shift of this signal would likely appear in the range of δ 2.5-3.0 ppm, characteristic of methyl groups bonded to a sulfur atom in a heterocyclic system.

Amine Protons (-NH₂): A broad singlet would be expected for the two protons of the primary amine group. The chemical shift of this signal can be highly variable (typically δ 5.0-8.0 ppm) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Expected ¹H NMR Spectral Data Note: The following table is a theoretical prediction as experimental data was not found in the reviewed literature.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -SCH₃ | ~2.5 - 3.0 | Singlet (s) | 3H |

| -NH₂ | Variable (~5.0 - 8.0) | Broad Singlet (br s) | 2H |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of a molecule. For this compound, three distinct signals are predicted, corresponding to the three non-equivalent carbon atoms.

Methylthio Carbon (-SCH₃): The carbon of the methyl group would likely appear as a signal in the upfield region of the spectrum, typically around δ 15-25 ppm.

Thiadiazole Ring Carbons (C3 and C5): The two carbons within the 1,2,4-thiadiazole (B1232254) ring (C3, bonded to the amine group, and C5, bonded to the methylthio group) are in different chemical environments and are expected to resonate at significantly downfield positions. Based on data from similar 1,2,4-thiadiazole structures, these signals would likely appear in the range of δ 160-190 ppm. The C3 carbon adjacent to the amine group and two nitrogen atoms may have a different chemical shift compared to the C5 carbon bonded to a sulfur, a nitrogen, and the methylthio group.

Expected ¹³C NMR Spectral Data Note: The following table is a theoretical prediction as experimental data was not found in the reviewed literature.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -SCH₃ | ~15 - 25 |

| C3-NH₂ | ~160 - 190 |

| C5-SCH₃ | ~160 - 190 |

Advanced NMR Techniques (e.g., 2D NMR) for Structural Elucidation

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are crucial for confirming structural assignments, especially in more complex molecules. For this compound, these techniques could definitively link protons to their attached carbons (via HSQC) and establish long-range correlations to confirm the substitution pattern on the thiadiazole ring (via HMBC). However, no studies employing 2D NMR for the structural elucidation of this specific compound were identified in the searched literature.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The amine group (-NH₂) would typically show one or two distinct bands in the region of 3100-3400 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: The methyl group (-CH₃) would exhibit stretching vibrations typically just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bonds within the thiadiazole ring would give rise to strong absorption bands in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group would likely be observed around 1600-1650 cm⁻¹, potentially overlapping with the C=N stretching bands.

C-S Stretching: The carbon-sulfur bonds would produce weaker absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Expected FT-IR Absorption Bands Note: The following table is a theoretical prediction as experimental data was not found in the reviewed literature.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3100 - 3400 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Thiadiazole Ring | C=N Stretch | 1500 - 1650 |

| Amine (-NH₂) | N-H Bend | 1600 - 1650 |

| Thioether/Thiadiazole | C-S Stretch | 600 - 800 |

Raman Spectroscopy for Vibrational Assignments

Raman spectroscopy, in conjunction with infrared (IR) spectroscopy, provides a comprehensive understanding of the vibrational modes of a molecule. While specific Raman spectra for this compound are not extensively detailed in the available literature, analysis of closely related compounds such as 2-Amino-5-(ethylthio)-1,3,4-thiadiazole offers significant insight. elsevierpure.com For these molecules, vibrational assignments are typically supported by quantum chemical calculations, particularly Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy. elsevierpure.comresearchgate.net

The Raman spectrum is expected to be characterized by several key vibrational modes. Aromatic C-H stretching vibrations are generally observed in the 3200-3000 cm⁻¹ region. semanticscholar.org The vibrations associated with the amino (-NH₂) group, including symmetric and asymmetric stretching, are also prominent. The thiadiazole ring itself will exhibit characteristic ring stretching and deformation modes. Other significant signals would include C-S stretching from the methylthio group and various bending and torsional modes at lower frequencies. elsevierpure.comresearchgate.net For the related compound 2-Amino-5-(ethylthio)-1,3,4-thiadiazole, the Raman spectrum was recorded from 3500-60 cm⁻¹, allowing for a thorough assignment of nearly all fundamental vibrational modes when compared with DFT calculations. elsevierpure.com

Table 1: Expected Vibrational Modes for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3400 - 3200 | Asymmetric and symmetric stretching of the amino group. |

| C-H Stretching | 3100 - 2900 | Stretching vibrations of the methyl group. |

| C=N Stretching | 1650 - 1550 | Vibrations of the carbon-nitrogen double bonds within the thiadiazole ring. |

| N-H Bending | 1650 - 1600 | Scissoring motion of the amino group. |

| Ring Stretching | 1500 - 1300 | Stretching and breathing modes of the 1,2,4-thiadiazole ring. |

| C-S Stretching | 800 - 600 | Stretching of the carbon-sulfur bonds in the ring and the methylthio group. |

| Ring Deformation | Below 600 | Out-of-plane and in-plane bending of the thiadiazole ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound (C₃H₅N₃S₂), the calculated molecular weight is approximately 147.16 g/mol . In accordance with the nitrogen rule, the presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular mass, which would be observed as the molecular ion peak (M⁺) in the mass spectrum. libretexts.org

The fragmentation pattern of this compound under electron impact (EI) or electrospray ionization (ESI) conditions can be predicted based on the fragmentation of similar structures. libretexts.orgnih.gov Key fragmentation pathways would likely involve:

Alpha-Cleavage: This is a dominant fragmentation mode for both amines and sulfides. libretexts.orgmiamioh.edu Cleavage adjacent to the amino group could lead to the loss of an H radical. Alpha-cleavage next to the sulfur atom of the methylthio group would result in the loss of a methyl radical (•CH₃), leading to a significant fragment ion.

Ring Cleavage: Heterocyclic rings like thiadiazole can undergo characteristic fragmentation. Studies on related 1,2,3-thiadiazoles show that the loss of a stable N₂ molecule is a primary fragmentation pathway. nih.gov Similar cleavage of the 1,2,4-thiadiazole ring is plausible, potentially leading to the expulsion of N₂, HCN, or other small, stable fragments.

Loss of the Methylthio Group: The entire methylthio group (-SCH₃) could be lost as a radical, which would also produce a prominent peak in the spectrum.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy. mdpi.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 147 | [C₃H₅N₃S₂]⁺ | Molecular Ion (M⁺) |

| 132 | [C₂H₂N₃S₂]⁺ | Loss of methyl radical (•CH₃) via alpha-cleavage |

| 100 | [C₂H₂N₃S]⁺ | Loss of thioformaldehyde (CH₂S) after rearrangement |

| 86 | [CH₂N₂S]⁺ | Ring cleavage with loss of methyl isothiocyanate (CH₃NCS) |

| 74 | [CH₂N₂S]⁺ | Possible fragmentation of the thiadiazole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For heterocyclic compounds like 1,3,4-thiadiazole (B1197879) derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π → π* and n → π* electronic transitions. dergipark.org.trnih.gov

The experimental UV-Vis spectrum of this compound is expected to show absorption maxima in the ultraviolet region, consistent with other substituted thiadiazoles. dergipark.org.tr These transitions involve the promotion of electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. The thiadiazole ring, with its combination of double bonds and heteroatoms (nitrogen and sulfur) containing lone pairs of electrons, constitutes the primary chromophore. The amino (-NH₂) and methylthio (-SCH₃) substituents act as auxochromes, which can modify the wavelength and intensity of the absorption maxima.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict the electronic spectra of such molecules. semanticscholar.orgscielo.org.za These calculations can determine the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities, respectively. The analysis often involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as the primary electronic transitions often occur between these orbitals. dergipark.org.trscielo.org.za

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, the structure of its isomer, 5-amino-3-methyl-1,2,4-thiadiazole, has been unambiguously confirmed by X-ray diffraction. researchgate.net

The analysis of this isomer reveals that the 1,2,4-thiadiazole ring is essentially planar. researchgate.net The bond lengths and angles within the ring are consistent with those of other simple 1,2,4-thiadiazoles. For this compound, similar planarity of the heterocyclic ring is expected. The crystal structure would likely be stabilized by an elaborate network of intermolecular hydrogen bonds involving the amino group, which can act as a hydrogen bond donor, and the nitrogen atoms of the thiadiazole ring, which can act as acceptors. researchgate.net This hydrogen bonding can lead to the formation of two-dimensional layers or more complex three-dimensional supramolecular structures. researchgate.netresearchgate.net

Table 3: Expected Bond Lengths and Angles for this compound Based on X-ray Data of an Isomer researchgate.net

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | S(1)-N(2) | ~1.68 Å |

| Bond Length (Å) | N(2)-C(3) | ~1.32 Å |

| Bond Length (Å) | C(3)-N(4) | ~1.37 Å |

| Bond Length (Å) | N(4)-C(5) | ~1.32 Å |

| Bond Length (Å) | C(5)-S(1) | ~1.75 Å |

| Bond Length (Å) | C(3)-N(amine) | ~1.34 Å |

| Bond Length (Å) | C(5)-S(thio) | ~1.76 Å |

| Bond Angle (°) | C(5)-S(1)-N(2) | ~92° |

| Bond Angle (°) | S(1)-N(2)-C(3) | ~110° |

| Bond Angle (°) | N(2)-C(3)-N(4) | ~119° |

| Bond Angle (°) | C(3)-N(4)-C(5) | ~108° |

| Bond Angle (°) | N(4)-C(5)-S(1) | ~111° |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. scispace.com Geometry optimization calculations are performed to find the lowest energy conformation of a molecule, which corresponds to its most stable structure. nih.gov For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d) or larger, would be used to determine its optimized geometrical parameters. researchgate.netnih.gov

The results of such calculations are expected to be in good agreement with experimental data obtained from X-ray diffraction. researchgate.netnih.gov DFT studies on similar thiadiazole derivatives have confirmed the planarity of the 1,3,4-thiadiazole ring, with dihedral angles close to 0°. nih.gov The calculations provide precise values for bond lengths, bond angles, and dihedral angles. For example, in a study of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, the C=N and S-C bond lengths within the ring were calculated with high accuracy, as was the C-N bond connecting the amino group to the ring, which shows partial double bond character. nih.gov Similar calculations for this compound would confirm these structural features and provide a detailed picture of its three-dimensional structure in the gaseous phase.

Table 4: Representative Calculated Geometrical Parameters for a Substituted Thiadiazole nih.gov

| Parameter | Atoms | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | N-N (ring) | 1.358 Å |

| Bond Length (Å) | C-N (ring to amine) | 1.363 Å |

| Bond Length (Å) | N-H (amine) | 1.007 Å |

| Bond Angle (°) | N-C-N (amine) | 123.2° |

| Bond Angle (°) | C-S-C (ring) | 85.1° |

| Bond Angle (°) | S-C-N (ring) | 114.4° |

| Dihedral Angle (°) | N-N-C-N (ring/amine) | ~176.5° |

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations are a cornerstone in the structural elucidation of molecules like this compound. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), with functionals like B3LYP and B3PW91. The primary goal is to predict the infrared (IR) and Raman spectra of the molecule, which can then be correlated with experimentally recorded spectra to confirm the proposed structure and understand its vibrational modes.

In studies of related thiadiazole derivatives, such as 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile (AMTDPC), researchers have conducted comprehensive vibrational assignments. iu.edu.saresearchgate.net For such analyses, normal coordinate analysis and potential energy distributions (PED) are employed to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. iu.edu.saresearchgate.net For instance, in various 1,3,4-thiadiazole compounds, characteristic vibrational bands are observed for key functional groups, which can be compared with calculated values. dergipark.org.tr A high level of agreement between the computed and experimental spectral data provides strong support for the determined molecular conformation. iu.edu.saresearchgate.net

Below is a representative table illustrating the types of vibrational modes analyzed for thiadiazole derivatives.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretching | 3150 - 3300 | Stretching vibration of the amine group protons. dergipark.org.tr |

| C-H Stretching (Aromatic) | 3040 - 3080 | Stretching of C-H bonds within the heterocyclic ring. dergipark.org.tr |

| C-H Stretching (Aliphatic) | 2900 - 2985 | Stretching of C-H bonds in the methyl group. dergipark.org.tr |

| C=N Stretching (Thiadiazole) | 1570 - 1600 | Stretching of the carbon-nitrogen double bond in the ring. dergipark.org.tr |

| C-N Stretching | 1490 - 1500 | Bending or stretching vibrations involving the C-N bond. dergipark.org.tr |

| C-S-C Stretching | 690 - 710 | Stretching vibration involving the thioether linkage and ring sulfur. dergipark.org.tr |

Note: The frequency ranges are generalized from studies on various 1,3,4-thiadiazole derivatives and serve as an illustrative example.

HOMO-LUMO Analysis and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.com

For thiadiazole derivatives, these parameters are calculated using DFT methods to understand their electronic behavior. acs.org The HOMO often represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In a typical analysis of a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the HOMO and LUMO energies were determined to calculate global reactivity descriptors. acs.org

The electronic properties derived from HOMO-LUMO energies provide valuable insights, as summarized in the table below.

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Describes the ability of the molecule to attract electrons. acs.org |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. irjweb.comacs.org |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. acs.org |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity to accept electrons. acs.org |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MESP map illustrates regions of varying electrostatic potential on the electron density surface. These maps are valuable for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.

In an MESP analysis of the related 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the map clearly identified distinct electropositive and electronegative regions. acs.org

Electronegative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. For thiadiazole derivatives, such regions are typically found around the nitrogen atoms of the heterocyclic ring due to their lone pairs of electrons. acs.org

Electropositive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. In amine-substituted thiadiazoles, the electropositive potential is often located around the amino group's hydrogen atoms. acs.org

Neutral Regions (Green): These areas have a balanced electrostatic potential. acs.org

For this compound, an MESP map would be expected to show a similar pattern, with negative potential near the ring nitrogen atoms and positive potential around the amine hydrogens, guiding predictions of its non-covalent interactions and reaction sites.

Conformational Analysis and Rotational Isomerism

Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers or rotamers) that arise from the rotation around single bonds. The stability of these conformers is then evaluated using quantum mechanical calculations to find the lowest energy, and thus most stable, structure.

Internal rotation can occur around the C–S bond of the methylthio group and the C–N bond of the amine group. iu.edu.saiu.edu.sa In computational studies of similar molecules like 2-Amino-5-(ethylthio)-1,3,4-thiadiazole, researchers investigate multiple possible conformers resulting from the rotation of side groups. elsevierpure.com DFT calculations are used to optimize the geometry of each potential conformer and calculate their relative energies. iu.edu.saelsevierpure.com

The most stable conformer is the one that corresponds to a minimum on the potential energy surface and possesses only real (positive) vibrational frequencies. iu.edu.saresearchgate.net For example, in a detailed study of a complex thiadiazole derivative, nine possible rotational isomers were postulated, with calculations identifying two low-energy conformers. iu.edu.saiu.edu.sa The most stable conformer was then confirmed by comparing its theoretically predicted vibrational and NMR spectra with experimental data. iu.edu.saresearchgate.net This process is crucial for accurately describing the molecule's three-dimensional structure and its influence on physical and chemical properties.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound were not found, this technique is widely applied to the broader class of thiadiazole derivatives, particularly in the context of materials science and drug discovery. researchgate.net

MD simulations can provide insights into:

Conformational Stability: Analyzing the dynamic behavior of the molecule in different environments (e.g., in solution) to see which conformations are most stable and frequently adopted.

Intermolecular Interactions: Simulating the interaction of the thiadiazole derivative with other molecules, such as solvent molecules or biological macromolecules like proteins. researchgate.net

Binding Affinity: In drug design, MD simulations are used in conjunction with molecular docking to evaluate the stability of a ligand-protein complex and to calculate binding free energies, as has been done for potential thiadiazole-based inhibitors of SARS-CoV-2 enzymes. researchgate.net

The application of MD simulations to this compound could therefore be a valuable tool for understanding its dynamic behavior and interaction potential in various chemical and biological systems.

Theoretical Estimation of Physicochemical Parameters (e.g., Proton Affinity)

Quantum chemical calculations are frequently used to estimate various physicochemical parameters that can be difficult or time-consuming to measure experimentally. One such important parameter is proton affinity (PA), which quantifies the gas-phase basicity of a molecule.

Theoretical estimations of PA have been performed for the closely related isomer, 2-Amino-5-(methylthio)-1,3,4-thiadiazole (AMT), using DFT calculations. researchgate.net The proton affinity is calculated as the negative of the enthalpy change for the protonation reaction of the molecule in the gas phase. This involves optimizing the geometries of both the neutral molecule and its various protonated forms (e.g., at different nitrogen atoms) and calculating their energies. The site with the highest proton affinity is the most likely site of protonation. Such calculations provide fundamental insights into the molecule's basicity and its behavior in acidic environments. researchgate.net

Quantum Chemical Spectroscopic Simulations (e.g., NMR, UV-Vis)

Quantum chemical methods are highly effective for simulating spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) technique, often combined with DFT (e.g., B3PW91 functional). iu.edu.saelsevierpure.com In studies of related thiadiazoles, calculated chemical shifts, often performed with a solvent model like the Polarizable Continuum Model (PCM), show a strong correlation with experimental NMR data. iu.edu.saelsevierpure.com This correlation helps in the unambiguous assignment of signals in the experimental spectrum to specific atoms in the molecule, confirming its structural integrity. iu.edu.sanih.gov

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including absorption wavelengths (λmax) and oscillator strengths (f), can be compared to the experimental UV-Vis spectrum to understand the electronic structure and transitions occurring within the molecule. nih.gov For various heterocyclic compounds, including thiadiazole derivatives, TD-DFT has been successfully used to supplement experimental findings. dergipark.org.trnih.gov

| Spectroscopy | Computational Method | Information Obtained |

| NMR | GIAO / DFT | ¹H and ¹³C chemical shifts for structure confirmation. iu.edu.sanih.gov |

| UV-Vis | TD-DFT | Electronic transition energies, absorption wavelengths (λmax). dergipark.org.trnih.gov |

As of the current date, a specific study detailing the Hirshfeld surface analysis and 2D fingerprint plots for the chemical compound this compound has not been identified in the available scientific literature. While research on similar heterocyclic compounds often employs these techniques to elucidate intermolecular interactions, data particular to this compound is not presently available.

For related thiadiazole derivatives that have been studied, Hirshfeld surface analysis has revealed the prevalence of various interactions, including N⋯H/H⋯N, S⋯H/H⋯S, and H⋯H contacts, which play crucial roles in stabilizing the crystal structures. These analyses are instrumental in understanding the supramolecular chemistry of these compounds.

Although direct experimental or computational data for this compound is not available, the general principles of Hirshfeld surface analysis and 2D fingerprint plots would be applicable to understanding its crystal structure and intermolecular interactions once crystallographic data becomes available. Such an analysis would provide valuable information on the nature and extent of hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the molecular assembly in the solid state.

Further research, including single-crystal X-ray diffraction studies, would be necessary to generate the data required for a comprehensive Hirshfeld surface analysis and the generation of 2D fingerprint plots for this compound.

Biological Activities and Mechanistic Investigations of 5 Methylthio 1,2,4 Thiadiazol 3 Amine Derivatives

Antimicrobial Activity

The antimicrobial potential of various heterocyclic compounds, including different isomers of thiadiazole, is a subject of broad scientific interest. rdd.edu.iquobaghdad.edu.iqnih.govnih.govmdpi.comtubitak.gov.trconnectjournals.com However, specific data on 5-(methylthio)-1,2,4-thiadiazol-3-amine derivatives remains largely unreported.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

No specific studies detailing the in vitro antibacterial efficacy of this compound or its derivatives against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains were identified in the reviewed literature. While studies on other thiadiazole isomers have shown varied antibacterial activities, this information is not directly applicable to the specified compound. nih.govtubitak.gov.trconnectjournals.com

Antifungal Activity against Fungal Pathogens

Similarly, a review of available scientific databases did not yield specific research on the antifungal activity of this compound or its derivatives against common fungal pathogens such as Aspergillus fumigatus and Candida albicans. The antifungal properties reported for other thiadiazole-containing compounds cannot be scientifically extrapolated to the specific chemical entity of interest. rdd.edu.iqmdpi.comconnectjournals.com

Mechanisms of Action (e.g., Cell Wall Inhibition, Membrane Disruption, Enzyme Inhibition)

Due to the absence of studies on the antimicrobial activity of this compound derivatives, no information regarding their specific mechanisms of action against microbial cells is available. Research on other thiazole (B1198619) derivatives has suggested mechanisms such as disruption of the cell wall biogenesis, but these findings are not directly linked to the subject compound. analis.com.my

Minimum Inhibitory Concentration (MIC) Determinations

No published data on the Minimum Inhibitory Concentration (MIC) values for this compound or its derivatives against any bacterial or fungal strains could be located.

Anticancer and Cytotoxic Effects

The cytotoxic potential of thiadiazole derivatives against various cancer cell lines is an active area of research. mdpi.comnih.govnih.govmdpi.comekb.eg However, specific data for this compound is not available in the current body of scientific literature.

In Vitro Screening against Various Human Cancer Cell Lines (e.g., MCF-7, A549, SKOV-3, HCT-116, Hep-G2)

A thorough search of scientific literature and databases revealed no specific studies on the in vitro cytotoxic effects of this compound or its derivatives against the human cancer cell lines MCF-7 (breast), A549 (lung), SKOV-3 (ovarian), HCT-116 (colon), and Hep-G2 (liver). While a significant body of research exists on the anticancer activity of other 1,3,4-thiadiazole (B1197879) derivatives against these cell lines, this information does not pertain to the specific 1,2,4-thiadiazole (B1232254) isomer requested. mdpi.comnih.govnih.govmdpi.comekb.eg

Table 1: Summary of In Vitro Cytotoxicity Data for this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Data Not Available | MCF-7 | N/A |

| Data Not Available | A549 | N/A |

| Data Not Available | SKOV-3 | N/A |

| Data Not Available | HCT-116 | N/A |

Induction of Apoptosis and Modulation of Signaling Pathways (e.g., IL-6/JAK/STAT3, EGFR, HER-2)

Derivatives of the 1,3,4-thiadiazole class have demonstrated the ability to induce apoptosis, a form of programmed cell death, in cancer cells through various mechanisms. One key mechanism involves the modulation of critical signaling pathways that regulate cell survival and proliferation.

The Interleukin-6 (IL-6)/Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is a crucial pathway in the progression of many cancers. Aberrant activation of this pathway is linked to tumor cell proliferation, survival, invasion, and metastasis. Certain 1,3,4-thiadiazole derivatives have been shown to interfere with this pathway. For instance, studies on colorectal cancer have revealed that specific 1,3,4-thiadiazole compounds can block the IL-6/COX-2 mediated activation of the JAK2/STAT3 pathway, leading to an antitumor effect. This blockade is achieved by inhibiting the phosphorylation of JAK2 and STAT3, which are key steps in the activation of this signaling cascade.

While direct evidence for the modulation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) signaling by this compound derivatives is still emerging, the broader class of thiadiazole-containing compounds has shown promise in this area. EGFR and HER-2 are transmembrane receptor tyrosine kinases that play a pivotal role in the development and progression of several types of cancer. Inhibition of these receptors is a well-established strategy in cancer therapy. Research on other heterocyclic compounds with structures analogous to thiadiazoles has demonstrated their potential as dual EGFR/HER2 kinase inhibitors, which can lead to the induction of apoptosis in cancer cells. Furthermore, there is evidence that STAT3 can act as a mediator of EGFR-induced apoptosis, suggesting a potential crosstalk between these pathways that could be exploited by thiadiazole derivatives.

The pro-apoptotic activity of some 1,3,4-thiadiazole derivatives has been linked to their ability to cause cell cycle arrest. For example, certain derivatives have been observed to arrest breast cancer cells in the G2/M phase of the cell cycle, a phenomenon often associated with the inhibition of cyclin-dependent kinases (CDKs). Annexin V-PI assays have confirmed the ability of some of these compounds to significantly increase early apoptosis in cancer cells.

Table 1: Effects of Thiadiazole Derivatives on Apoptosis and Signaling Pathways

| Derivative Type | Cancer Model | Affected Pathway | Outcome |

|---|---|---|---|

| 1,3,4-Thiadiazoles | Colorectal Cancer | IL-6/JAK2/STAT3 | Inhibition of JAK2/STAT3 phosphorylation, antitumor effect |

| 1,3,4-Thiadiazoles | Breast Cancer | Cell Cycle Regulation | G2/M phase arrest, induction of apoptosis |

Inhibition of Specific Biological Targets (e.g., Caspase-3, Glycogen Synthase Kinase 3β, Cathepsin B)

The anticancer activity of this compound derivatives can also be attributed to their ability to inhibit specific biological targets that are crucial for cancer cell survival and progression.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death. Some novel heterocyclic compounds, including imidazo[2,1-b]-1,3,4-thiadiazole derivatives, have been identified as inhibitors of caspase-3, suggesting a potential mechanism for their anticancer effects. While direct inhibition of caspase-3 by this compound derivatives has not been extensively documented, the structural similarities suggest that this could be a plausible mechanism of action.

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation has been linked to various diseases, including cancer. Notably, substituted 5-imino-1,2,4-thiadiazoles have been identified as the first small molecules that can inhibit GSK-3β in a substrate-competitive manner. nih.gov These compounds have been shown to be cell-permeable and can selectively differentiate neural stem cells, highlighting the therapeutic potential of targeting GSK-3β with 1,2,4-thiadiazole derivatives. nih.gov

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various types of cancers and is associated with tumor invasion and metastasis. A novel class of Cathepsin B inhibitors has been developed based on the 1,2,4-thiadiazole heterocycle. nih.gov These compounds act as irreversible inhibitors through the formation of a disulfide bond between the active site cysteine thiol of the enzyme and the sulfur atom of the thiadiazole ring. nih.gov A derivative with a methoxy (B1213986) moiety at the C3 position of the 1,2,4-thiadiazole ring and a dipeptide recognition sequence at the C5 position was found to be a potent and selective inhibitor of Cathepsin B. nih.gov

Table 2: Inhibition of Specific Biological Targets by Thiadiazole Derivatives

| Target Enzyme | Derivative Type | Mechanism of Inhibition | Therapeutic Implication |

|---|---|---|---|

| Caspase-3 | Imidazo[2,1-b]-1,3,4-thiadiazoles | Direct Inhibition | Induction of Apoptosis |

| GSK-3β | 5-Imino-1,2,4-thiadiazoles | Substrate Competitive Inhibition | Neuroprotection, Cancer Therapy |

| Cathepsin B | 1,2,4-Thiadiazoles | Irreversible Disulfide Bond Formation | Anti-metastatic |

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of new anticancer agents. For thiadiazole derivatives, several SAR studies have provided insights into the structural features that govern their anticancer potency.

For a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, it was found that the introduction of a piperazine (B1678402) or piperidine (B6355638) ring through an acetamide (B32628) linker enhanced their antitumor activity. researchgate.net The presence of a lipophilic group, such as an o-ethoxyphenyl or a benzyl (B1604629) moiety, on these rings further boosted the cytotoxic effect. researchgate.net This suggests that increasing the lipophilicity of the molecule can improve its ability to penetrate cancer cells and interact with its target. Furthermore, the substitution on the 5-phenyl ring with an electron-withdrawing group like chlorine has been reported to enhance the cytotoxic activity of thiadiazole derivatives. researchgate.net

In another study of fused thiazolo[4,3-b] nih.govresearchgate.netscispace.comthiadiazoles, the nature of the substituent on the indole (B1671886) ring was found to be critical for anticancer activity. Derivatives with specific substitutions on the indole moiety exhibited excellent growth inhibitory activity against human colon cancer cells. This highlights the importance of the peripheral substitutions on the core heterocyclic system in determining the biological activity.

For a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles, the presence of a chloro-substituent at a specific position of the dihydroxyphenyl moiety was found to be detrimental to their activity as Hsp90 inhibitors. nih.gov This was attributed to the prevention of the formation of an extensive hydrogen-bonding network, which is crucial for binding to the target protein. nih.gov This underscores the importance of steric and electronic factors in the interaction between the drug molecule and its biological target.

Anti-inflammatory Properties and Mechanisms

Thiadiazole derivatives have demonstrated significant anti-inflammatory and analgesic activities. The mechanism of action for many of these compounds is believed to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation and pain.

Several series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and evaluated for their anti-inflammatory effects. In carrageenan-induced rat paw edema assays, a standard model for acute inflammation, certain derivatives have shown potent anti-inflammatory activity, comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac. nih.govijcmas.com Notably, some of these compounds exhibited low ulcerogenic potential, a significant advantage over many conventional NSAIDs that are associated with gastrointestinal side effects.

The anti-inflammatory activity appears to be influenced by the nature of the substituents on the thiadiazole ring. For instance, in one study, a derivative with a p-chloro substitution on the aromatic ring at the 5-position of the 1,3,4-thiadiazole ring resulted in a reduction or loss of anti-inflammatory activity. ijcmas.com In contrast, other studies have reported that compounds with a 4-chlorophenyl substituent exhibit good anti-inflammatory properties. The presence of a methylthio group has also been associated with anti-inflammatory activity in other heterocyclic systems, suggesting that this compound derivatives could possess similar properties. nveo.org

Antiviral and Antiparasitic Activities

The thiadiazole scaffold is a versatile platform for the development of antiviral and antiparasitic agents. The ability of these mesoionic compounds to cross cellular membranes makes them attractive candidates for targeting intracellular pathogens.

In the realm of antiviral research, 1,3,4-thiadiazole derivatives have shown activity against a range of viruses. For instance, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was identified as an inhibitor of the Influenza A H3N2 virus subtype. nih.gov This finding is particularly relevant as it highlights the potential of derivatives containing a methylthio group in antiviral drug design. Other 1,3,4-thiadiazole derivatives have been investigated for their activity against HIV, with SAR studies indicating that the electronic properties of the N-aryl group can influence their antiretroviral potency. nih.gov Specifically, the introduction of electron-withdrawing groups on the phenyl ring was found to enhance antiviral activity. nih.gov

With regard to antiparasitic activity, 1,3,4-thiadiazole derivatives have been investigated as potential agents against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov Studies have shown that these compounds can exhibit potent antiparasitic activity in vitro, with some derivatives showing a significant reduction in the parasite count in infected mice. nih.gov SAR studies have suggested that the substitution pattern on the phenyl ring can influence the anti-T. gondii activity. nih.gov

Antioxidant Activity and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Thiadiazole and thiazole derivatives have been investigated for their antioxidant and free radical scavenging properties.

Several studies have demonstrated the ability of these heterocyclic compounds to scavenge free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The antioxidant activity is often attributed to the presence of specific functional groups that can donate a hydrogen atom to neutralize free radicals.

For instance, thiol derivatives of thiadiazole have been shown to be efficient free radical scavengers. researchgate.net In particular, thiol derivatives with a thiadiazole structure were found to be highly active in scavenging DPPH and ABTS free radicals. researchgate.net These compounds also demonstrated the ability to protect DNA from damage induced by hydroxyl radicals. researchgate.net The presence of phenolic groups in thiazole derivatives has also been shown to contribute significantly to their antioxidant and antiradical activity. mdpi.com

Other Pharmacological Activities (e.g., Anticonvulsant, Antidepressant, Analgesic, Diuretic)

Beyond their anticancer and anti-inflammatory properties, 1,3,4-thiadiazole derivatives have been explored for a range of other pharmacological activities, demonstrating the versatility of this heterocyclic scaffold.

Anticonvulsant Activity: Several series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and evaluated for their anticonvulsant effects in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govnih.govptfarm.pl Certain derivatives have shown significant protection against seizures, with some compounds exhibiting potency comparable to standard antiepileptic drugs like phenytoin (B1677684) and diazepam. researchgate.netnih.gov

Antidepressant Activity: New imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been synthesized and tested for their antidepressant activity. nih.gov In preclinical models, specific thiobenzyl derivatives have shown significant antidepressant effects, as evidenced by a reduction in immobility time in the forced swim test, a common behavioral test for screening antidepressant drugs. nih.gov